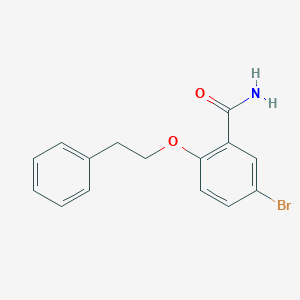
5-Bromo-2-(2-phenylethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-phenylethoxy)benzamide, also known as BPEB, is a chemical compound that belongs to the family of benzamides. BPEB has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2-phenylethoxy)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant binding affinity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. This compound has also been found to inhibit the growth of cancer cells, making it a potential anti-cancer agent.
Mecanismo De Acción
5-Bromo-2-(2-phenylethoxy)benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and blocks the binding of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, cognition, and emotion. By blocking the dopamine D3 receptor, this compound can modulate the activity of dopaminergic pathways in the brain, leading to therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can modulate the release of dopamine in the brain, leading to changes in behavior and mood. This compound can also affect the activity of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, appetite, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-2-(2-phenylethoxy)benzamide has several advantages for lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. This compound is also a potent inhibitor of cancer cell growth, making it a potential anti-cancer agent. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-2-(2-phenylethoxy)benzamide. One potential direction is to develop more potent and selective derivatives of this compound that can be used as therapeutic agents for neurological disorders and cancer. Another direction is to study the effects of this compound on other neurotransmitter systems and their potential therapeutic applications. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound could enhance its effectiveness in vivo.
Métodos De Síntesis
5-Bromo-2-(2-phenylethoxy)benzamide can be synthesized by reacting 5-bromo-2-hydroxybenzoic acid with 2-phenylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to obtain this compound.
Propiedades
Fórmula molecular |
C15H14BrNO2 |
|---|---|
Peso molecular |
320.18 g/mol |
Nombre IUPAC |
5-bromo-2-(2-phenylethoxy)benzamide |
InChI |
InChI=1S/C15H14BrNO2/c16-12-6-7-14(13(10-12)15(17)18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,17,18) |
Clave InChI |
HJDJPTAEXGYFEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250428.png)
![Methyl 4-[(2-chlorophenyl)carbamoyl]benzoate](/img/structure/B250432.png)
![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

